Daphnodorin A

chymase inhibitor angiotensin II cardiovascular pharmacology

Daphnodorin A (CAS 95733-03-2, molecular formula C₃₀H₂₂O₉, MW 526.5 g/mol) is a daphnodorin-type biflavonoid originally isolated from the root and bark of Daphne odora Thunb. (Thymelaeaceae).

Molecular Formula C30H22O9
Molecular Weight 526.5 g/mol
CAS No. 95733-03-2
Cat. No. B1200267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphnodorin A
CAS95733-03-2
Synonymsdaphnodorin A
Molecular FormulaC30H22O9
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=C(C=C2O)OC(=C3C(=O)C4=C(C=C(C=C4O)O)O)C5=CC=C(C=C5)O)OC1C6=CC=C(C=C6)O
InChIInChI=1S/C30H22O9/c31-16-5-1-14(2-6-16)23-10-9-19-20(34)13-24-26(30(19)38-23)27(29(39-24)15-3-7-17(32)8-4-15)28(37)25-21(35)11-18(33)12-22(25)36/h1-8,11-13,23,31-36H,9-10H2/t23-/m0/s1
InChIKeySFIBBWQCUADULX-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daphnodorin A CAS 95733-03-2: Biflavonoid Identity, Structural Class, and Procurement Baseline


Daphnodorin A (CAS 95733-03-2, molecular formula C₃₀H₂₂O₉, MW 526.5 g/mol) is a daphnodorin-type biflavonoid originally isolated from the root and bark of Daphne odora Thunb. (Thymelaeaceae) [1]. It belongs to a structurally distinctive class of 2,3-functionalized benzofuran-containing biflavonoids that are characteristic constituents of the Thymelaeaceae family, alongside related genkwanols and daphnogirins [2]. Its total synthesis has been accomplished via a strategy centered on intramolecular Heck reaction for benzofuran construction and Barton–McCombie deoxygenation [3]. Daphnodorin A is listed in MeSH with unique ID C055027 [4].

Why Daphnodorin B or C Cannot Substitute for Daphnodorin A: Functional Divergence Within Structurally Near-Identical Biflavonoids


Daphnodorins A, B, and C share the same daphnodorin biflavonoid core yet exhibit radically divergent target-engagement profiles across multiple independent assay systems. Despite differing only in hydroxylation and oxidation patterns, daphnodorin A completely inhibits human chymase-dependent angiotensin II formation while daphnodorin B yields only partial inhibition and daphnodorin C is entirely inactive [1]. This pattern—qualitative functional divergence from near-identical congeners—recurs across 12-lipoxygenase/cyclooxygenase inhibition, HIV-1 replication, antifungal efficacy, and vascular contractility models, meaning that no other monomeric daphnodorin can serve as a drop-in replacement for daphnodorin A in any experimental context requiring these specific activities. The evidence below quantifies these critical performance gaps.

Daphnodorin A Differential Performance Data: Quantitative Head-to-Head Evidence vs. Daphnodorin B, Daphnodorin C, and Benchmarks


Human Chymase-Dependent Angiotensin II Formation: Complete Inhibition by Daphnodorin A vs. Partial or No Inhibition by B and C

Daphnodorin A completely inhibited human chymase-dependent angiotensin II formation, whereas daphnodorin B exhibited only partial inhibition and daphnodorin C produced no inhibition whatsoever [1]. All three compounds were tested in parallel under identical assay conditions using purified human chymase. Importantly, none of the three daphnodorins inhibited angiotensin-converting enzyme (ACE)-dependent Ang II formation or purified human tryptase, confirming that the differential effect is chymase-specific and not due to general protease inhibition or assay interference [1].

chymase inhibitor angiotensin II cardiovascular pharmacology mast cell protease

Anti-HIV-1 Activity: Daphnodorin A ~6.9-Fold More Potent Than Daphnodorin B and ~13.8-Fold More Potent Than Daphnodorin C

In a direct head-to-head comparison, daphnodorins A, B, and C were tested for inhibition of HIV-1(IIIB) replication in MT-4 cells. Daphnodorin A exhibited an EC₅₀ of 0.26 ± 0.08 μg/mL, compared with 1.8 ± 0.6 μg/mL for daphnodorin B and 3.6 ± 0.5 μg/mL for daphnodorin C [1]. A 6.9-fold potency advantage over daphnodorin B and a 13.8-fold advantage over daphnodorin C were observed. All three compounds also blocked syncytium formation between HIV-1-infected and uninfected MOLT-4 cells at 3–30 μg/mL without cytotoxicity, and the activity did not depend on reverse transcriptase inhibition—daphnodorin A and C showed only weak RT inhibition versus the nucleotide control DDC-TP, and daphnodorin B showed no RT inhibition at concentrations up to 1000 μg/mL [1].

anti-HIV viral entry inhibitor syncytium formation antiviral natural product

Platelet 12-Lipoxygenase and Cyclooxygenase Dual Inhibition: Daphnodorin A Active; Daphnodorin B Completely Inactive

Daphnodorin A inhibited both platelet 12-lipoxygenase and cyclooxygenase activities in rabbit platelets, whereas daphnodorin B had no effect on either enzymatic pathway [1]. Daphnodorin C shared the dual inhibitory profile of daphnodorin A, but daphnodorin B was categorically inactive. This complete loss of activity in daphnodorin B—despite its structural similarity to A—demonstrates that even minor scaffold modifications abolish engagement with arachidonic acid cascade enzymes [1].

12-lipoxygenase inhibitor cyclooxygenase platelet activation arachidonic acid cascade

Vascular Contractility: Daphnodorin A Suppresses Angiotensin II-Induced Contraction; Daphnodorin B Inactive up to 100 μM

In isolated hamster aortic ring preparations, daphnodorin A at 30 μM and 100 μM significantly suppressed contractile responses induced by angiotensin II (3 × 10⁻⁸ M), whereas daphnodorin B at concentrations up to 100 μM produced no detectable effect on Ang II-induced contraction [1]. This study explicitly employed daphnodorin B as a negative-control analog that lacks 12-lipoxygenase inhibitory activity, confirming that the vascular functional effect is mediated through 12-LOX inhibition unique to daphnodorin A [1].

vascular pharmacology angiotensin II aortic contraction 12-lipoxygenase

Antifungal Activity Against Pyricularia oryzae: Daphnodorin A Protective Value 58% vs. Daphnodorin C 40% at 10 ppm; Daphnodorin B Inactive as Antifungal

In antifungal assays against the rice blast fungus Pyricularia oryzae, daphnodorin A (compound 1) exhibited a protective value of 58% at the low concentration of 10 ppm, compared with 40% for daphnodorin C (compound 3) at the same concentration [1]. Daphnodorin B (compound 2) did not show antifungal efficacy; instead, its activity profile shifted toward weak insecticidal effects against Spodoptera litura, Callosobruchus chinensis, and Tetranychus urticae [1]. This demonstrates a functional activity-switch among the three congeners at the organismal level.

antifungal natural product Pyricularia oryzae plant pathogen crop protection

Molecular Basis of Differential Chymase Inhibition: Daphnodorin A Forms Critical H-Bonds with Ala177, Gly199, Ser182, and Gly180 Absent in the Daphnodorin B–Chymase Complex

Three-dimensional molecular modeling of daphnodorin–human chymase complexes revealed that daphnodorin A is anchored to the chymase active site via hydrogen bonds with Ala177 (P1 hole), Phe29, and Gly199, and forms additional H-bonds with Ser182 (active site) and Gly180 (anion hole), resulting in a stable complex [1]. By contrast, daphnodorin B forms H-bonds only with Lys28 and Phe29 and fails to engage Gly199, Ala177, and Lys179; its phenyl group also shifts out of the P1 hole relative to daphnodorin A [1]. The presence or absence of these specific residue-level interactions—particularly with Ala177 in the P1 pocket—was identified as the key determinant of differential chymase inhibitory potency [1].

molecular docking human chymase hydrogen bond network structure-activity relationship

High-Confidence Application Scenarios for Daphnodorin A Based on Quantitative Differential Evidence


Human Chymase Inhibitor Probe for Cardiovascular Mast Cell Biology

Daphnodorin A is the only daphnodorin monomer that completely inhibits human chymase-dependent angiotensin II formation while sparing ACE and tryptase, making it the compound of choice for probing chymase-specific contributions to angiotensin II generation in vascular tissue, heart failure, and mast cell-driven inflammatory models [1]. Its molecular engagement—confirmed by H-bonding to Ala177 (P1 hole) and Ser182/Gly180 (active site/anion hole)—provides a structurally rationalized starting point for chymase inhibitor development [2]. Daphnodorin B or C should not be substituted in this context, as they lack complete chymase inhibition or fail to inhibit altogether [1].

Anti-HIV-1 Entry Mechanism Studies and Syncytium Formation Assays

With an EC₅₀ of 0.26 μg/mL against HIV-1(IIIB)—6.9-fold and 13.8-fold more potent than daphnodorins B and C respectively—daphnodorin A is the preferred compound for investigating HIV-1 entry inhibition mechanisms [3]. Its activity is mediated through blockade of early viral replication events (adsorption/entry) rather than reverse transcriptase inhibition, and it blocks syncytium formation at 3–30 μg/mL without cytotoxicity [3]. This distinct mechanism and superior potency position daphnodorin A as the lead candidate for entry-inhibitor screening cascades exploring daphnodorin-scaffold antivirals.

Dual 12-Lipoxygenase/Cyclooxygenase Pathway Dissection in Platelet and Vascular Pharmacology

Daphnodorin A uniquely combines 12-LOX and COX inhibitory activities with functional suppression of angiotensin II-induced vascular contraction at 30–100 μM in ex vivo aortic preparations, whereas daphnodorin B is completely inactive in both enzymatic and tissue-level readouts [4][5]. This makes daphnodorin A—paired with daphnodorin B as a built-in negative control—an ideal matched compound set for dissecting 12-LOX-dependent vs. 12-LOX-independent mechanisms in platelet aggregation, thrombosis, and vascular contractility studies [4][5].

Agricultural Antifungal Discovery Targeting Magnaporthe oryzae (Rice Blast)

Daphnodorin A demonstrates a protective value of 58% against Pyricularia oryzae (teleomorph: Magnaporthe oryzae) at 10 ppm, outperforming daphnodorin C (40%) and daphnodorin B (no antifungal activity) in the same assay system [6]. This quantitative advantage, combined with the natural product origin from Daphne species, supports the prioritization of daphnodorin A over its congeners for agricultural antifungal lead identification and structure-activity exploration targeting rice blast and related fungal pathogens [6].

Quote Request

Request a Quote for Daphnodorin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.